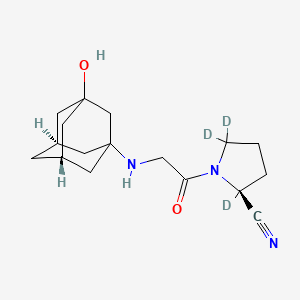
Tizanidina deshidratada
Descripción general
Descripción
Dehydro Tizanidine is a chemical compound closely related to Tizanidine, a muscle relaxant used to treat spasticity. Dehydro Tizanidine is an impurity produced during the manufacturing process of Tizanidine . It is characterized by its molecular formula C9H6ClN5S and a molecular weight of 251.7 g/mol .
Aplicaciones Científicas De Investigación
Dehydro Tizanidine has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Dehydro Tizanidine, similar to Tizanidine, is an agonist at α2-adrenergic receptor sites . These receptors play a crucial role in the central nervous system, where they modulate the release of various neurotransmitters and influence motor neuron activity .
Mode of Action
Dehydro Tizanidine interacts with its targets, the α2-adrenergic receptors, by binding to them and triggering a response. This interaction results in presynaptic inhibition of motor neurons . The drug is centrally acting and leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .
Biochemical Pathways
The primary biochemical pathway affected by Dehydro Tizanidine is the α2-adrenergic signaling pathway. By acting as an agonist at these receptors, Dehydro Tizanidine reduces the release of excitatory neurotransmitters, thereby inhibiting neuronal firing and muscle spasms .
Pharmacokinetics
Tizanidine has a bioavailability of approximately 40% , is 30% protein-bound, and is metabolized in the liver, primarily by CYP1A2 . The elimination half-life of Tizanidine is between 2.54 hours for the parent compound and 20-40 hours for its inactive metabolites . It is excreted in urine (60%) and feces (20%) .
Result of Action
The molecular and cellular effects of Dehydro Tizanidine’s action are primarily seen in the reduction of muscle spasticity. By inhibiting the release of excitatory neurotransmitters, Dehydro Tizanidine reduces neuronal firing that leads to muscle spasms . This results in a decrease in muscle tone and an improvement in muscle function.
Action Environment
The action, efficacy, and stability of Dehydro Tizanidine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP1A2 could potentially affect the metabolism and efficacy of Dehydro Tizanidine . Additionally, factors such as pH levels, temperature, and the presence of certain ions could potentially affect the stability and action of the drug .
Análisis Bioquímico
Cellular Effects
Tizanidine is known to reduce spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites . This leads to a reduction in the release of excitatory neurotransmitters that cause firing of neurons promoting muscle spasm .
Molecular Mechanism
Tizanidine, however, reduces spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites . This leads to a reduction in the release of excitatory neurotransmitters that cause firing of neurons promoting muscle spasm .
Métodos De Preparación
The preparation of Dehydro Tizanidine involves synthetic routes similar to those used for Tizanidine. One method involves the nitration of 5-chloro-2,1,3-diazosulfide followed by reduction and cyclization reactions . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Dehydro Tizanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Dehydro Tizanidine is similar to other alpha-2 adrenergic agonists, such as:
Clonidine: Used to treat high blood pressure and attention deficit hyperactivity disorder (ADHD).
Guanfacine: Used to treat high blood pressure and ADHD.
Dexmedetomidine: Used as a sedative and analgesic in intensive care settings.
What sets Dehydro Tizanidine apart is its specific use as an impurity marker in the production of Tizanidine, ensuring the quality and safety of the final pharmaceutical product .
Propiedades
IUPAC Name |
5-chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXOTSDVJFHVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)NC3=NC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675663 | |
| Record name | 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125292-34-4 | |
| Record name | Dehydro tizanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDRO TIZANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVX8DX8KWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)











![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)

